molecular formula C5H9NO2 B1357880 1-Methylazetidine-3-carboxylic acid CAS No. 875629-26-8

1-Methylazetidine-3-carboxylic acid

Cat. No.: B1357880
CAS No.: 875629-26-8
M. Wt: 115.13 g/mol
InChI Key: OQTWISXQJKXTEM-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Four-membered nitrogen heterocycles, particularly azetidines and their derivatives like β-lactams (2-azetidinones), are of paramount importance in both organic synthesis and medicinal chemistry. nih.gov An analysis of FDA-approved pharmaceuticals revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, underscoring their significance. acs.org The prevalence of these structures is attributed to their ability to mimic natural metabolites and serve as crucial backbones in complex bioactive molecules. openmedicinalchemistryjournal.comnih.gov

In organic synthesis, azetidines serve as versatile building blocks and intermediates for creating a wide array of nitrogen-containing compounds. nih.govmagtech.com.cn Their ring strain, while making them challenging to synthesize, also imparts unique reactivity that can be harnessed for ring-opening and expansion reactions to access other heterocyclic systems. rsc.orgresearchgate.net They are also employed as chiral auxiliaries and catalysts in various chemical transformations. magtech.com.cn

In medicinal chemistry, the azetidine (B1206935) scaffold is a privileged structure found in numerous natural products and synthetic compounds with diverse physiological activities. researchgate.netnih.gov The constrained four-membered ring can impart conformational rigidity to molecules, which is often beneficial for binding to biological targets. nih.gov Azetidine-containing compounds have shown a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govijnrd.org For instance, azetidine-2-carboxylic acid, a proline analogue, is a naturally occurring compound with gametocidal and antiangiogenic properties. mdpi.com Furthermore, the incorporation of the azetidine moiety into drug candidates can improve properties such as metabolic stability and bioavailability. chemshuttle.com

Historical Development of Azetidine Research

The study of azetidine chemistry dates back to the early 20th century. The first reported synthesis of azetidine occurred in 1920. ontosight.ai Early methods were often multi-step processes that resulted in low yields. ontosight.ai The discovery of penicillin and other β-lactam antibiotics, which contain the related 2-azetidinone ring, significantly spurred interest and research into the synthesis and chemistry of four-membered nitrogen heterocycles from the 1940s onwards. researchgate.netjmchemsci.com

Despite their importance, the synthesis of azetidines remained a relatively undeveloped area for a considerable time due to the synthetic challenges associated with forming the strained four-membered ring. bham.ac.ukresearchgate.net However, in recent decades, remarkable progress has been made in developing new and more efficient synthetic methodologies. rsc.orgmagtech.com.cn These advancements include various cyclization strategies, cycloadditions, and ring rearrangements, making a wider range of substituted azetidines more accessible for research and development. magtech.com.cn This has led to a heightened interest in their application in drug discovery and as functional materials. lifechemicals.comnih.gov

Overview of 1-Methylazetidine-3-carboxylic Acid in Contemporary Chemical Research

This compound is a specific derivative of the azetidine family that has garnered attention in modern chemical research. As a substituted azetidine, it combines the structural features of the four-membered ring with a carboxylic acid functional group, making it a valuable building block. chemshuttle.com The presence of the N-methyl group influences its basicity and nucleophilicity compared to its unsubstituted counterpart, azetidine-3-carboxylic acid. mdpi.com

In contemporary research, this compound and its analogues are explored for their potential in medicinal chemistry and as tools in chemical biology. For example, derivatives of 3-amino-1-methylazetidine-3-carboxylic acid have been synthesized and studied for their peptide-like structures. mdpi.com Azetidine-3-carboxylic acid derivatives, in general, are used as conformationally constrained analogues of amino acids like β-proline in the synthesis of peptides. mdpi.com The rigid azetidine core helps to control the peptide backbone's conformation, which is crucial for studying structure-activity relationships. The compound also serves as a precursor for creating more complex molecules with potential biological activities. mdpi.comrsc.org

Below is a table summarizing the basic properties of this compound.

PropertyValueSource
Molecular Formula C5H9NO2 nih.gov
Molecular Weight 115.13 g/mol nih.gov
IUPAC Name This compound nih.gov
SMILES CN1CC(C1)C(=O)O nih.govuni.lu
InChIKey OQTWISXQJKXTEM-UHFFFAOYSA-N nih.govuni.lu

General Strategies for Azetidine Ring Construction

The formation of the azetidine ring is a challenging synthetic task due to the inherent ring strain of the four-membered heterocycle. However, a variety of successful strategies have been developed. These can be broadly categorized into intramolecular cyclization and cycloaddition reactions. nih.govfrontiersin.orgnih.govmdpi.comnih.govelsevierpure.comrsc.orgrsc.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for constructing the azetidine ring. nih.govfrontiersin.orgnih.govelsevierpure.comnih.govresearchgate.net This approach involves the formation of a carbon-nitrogen bond within a single molecule containing both the nitrogen nucleophile and a suitable electrophilic carbon center.

A traditional and widely used method for azetidine synthesis involves the base-promoted intramolecular cyclization of precursors such as 1,3-amino alcohols and 1,3-halo amines. frontiersin.orgnih.gov In these reactions, a base is used to deprotonate the amine, which then acts as a nucleophile, attacking an electrophilic carbon at the 3-position. This results in the displacement of a leaving group, such as a halide or a sulfonate ester, to form the four-membered ring.

For instance, the synthesis of enantiopure beta-amino alcohols incorporated into an azetidine framework has been achieved through a key base-induced azetidine ring closure. researchgate.net Similarly, the thermal isomerization of aziridines to 3-bromoazetidine-3-carboxylic acid derivatives involves a base-promoted cyclization of dibromo amino esters as a crucial step. rsc.org

Table 1: Examples of Base-Promoted Azetidine Synthesis

PrecursorReagentsProductReference
1,3-Amino alcohol derivative-Enantiopure azetidine beta-amino alcohol researchgate.net
Dibromo amino esterBase3-Bromoazetidine-3-carboxylic acid derivative rsc.org

More modern approaches to azetidine synthesis include transition metal-catalyzed reactions. Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.orgacs.orgnih.govacs.orgthieme-connect.de This method involves the activation of a typically unreactive C-H bond at the γ-position relative to a directing group, followed by intramolecular amination to form the azetidine ring.

These reactions often utilize a picolinamide (B142947) (PA) directing group attached to the amine substrate. nih.gov The palladium catalyst facilitates the C-H activation and subsequent C-N bond formation. This strategy has been successfully applied to synthesize a variety of azetidine, pyrrolidine, and indoline (B122111) compounds. acs.orgnih.gov The reactions are characterized by relatively low catalyst loading, the use of inexpensive reagents, and convenient operating conditions. nih.gov This methodology has also been extended to the synthesis of complex polycyclic nitrogen-containing heterocycles, including various azabicyclic scaffolds. acs.org

Table 2: Palladium(II)-Catalyzed Intramolecular γ-C(sp3)–H Amination for Azetidine Synthesis

SubstrateCatalyst SystemProductKey FeaturesReference
Picolinamide (PA) protected aminesPd(OAc)₂, Oxidant, BaseAzetidines, Pyrrolidines, IndolinesLow catalyst loading, inexpensive reagents, predictable selectivity acs.orgnih.gov
Aliphatic amines with picolinamidePalladium catalystPolycyclic azetidinesBroad substrate scope for complex scaffolds acs.org
Triterpenoid picolinamidesPd(OAc)₂/CuBr₂/CsOAcC(22)-arylated triterpenoids and N-picolinoyl azetidinesSite-selective C-H activation nih.gov

Lanthanide catalysts, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to be effective in promoting the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govfrontiersin.orgelsevierpure.comnih.govresearchgate.net This reaction proceeds with high yields and tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.orgnih.gov

The key to this methodology is the C3-selective intramolecular aminolysis of the cis-epoxy amine, which leads to the formation of the azetidine ring. frontiersin.org Interestingly, the stereochemistry of the epoxy amine substrate is crucial, as the corresponding trans-3,4-epoxy amines tend to undergo a 5-endo-tet cyclization to form 3-hydroxypyrrolidines under the same catalytic conditions. frontiersin.org Computational studies suggest that the coordination of the lanthanum catalyst to the substrate and/or product is responsible for this observed difference in regioselectivity. nih.govfrontiersin.org

Table 3: Lanthanum-Catalyzed Azetidine Synthesis from Epoxy Amines

SubstrateCatalystSolventProductYieldReference
cis-3,4-Epoxy amineLa(OTf)₃1,2-dichloroethane (DCE)AzetidineHigh nih.govfrontiersin.orgnih.gov

Cycloaddition Reactions

Cycloaddition reactions provide another major pathway to the azetidine core, involving the combination of two or more unsaturated molecules to form a cyclic adduct. nih.govfrontiersin.orgmdpi.comnih.govnih.gov

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for synthesizing functionalized azetidines. nih.govrsc.orgnih.govrsc.org This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the azetidine ring. nih.gov While conceptually straightforward, the application of the aza Paternò–Büchi reaction has faced challenges, such as the competing E/Z isomerization of imines. nih.gov

Recent advancements have focused on overcoming these limitations. For example, visible-light-mediated aza Paternò–Büchi reactions have been developed using acyclic oximes as imine equivalents and triplet energy transfer catalysis. nih.gov This approach has expanded the scope of the reaction to include previously unreactive unactivated alkenes in intramolecular cycloadditions, leading to complex tricyclic azetidines. acs.org The use of photocatalysts, such as iridium complexes, allows the reaction to proceed under mild conditions with operational simplicity. chemrxiv.orgnih.gov

Table 4: Aza Paternò–Büchi Reactions for Azetidine Synthesis

ReactantsConditionsCatalystProductKey FeaturesReference
Imine and AlkeneUV light-Functionalized AzetidineDirect [2+2] cycloaddition nih.govrsc.orgrsc.org
Acyclic Oxime and AlkeneVisible lightIridium photocatalystFunctionalized AzetidineTriplet energy transfer catalysis, mild conditions nih.govchemrxiv.orgnih.gov
Oxime ether and Alkene (intramolecular)Visible light-Tricyclic AzetidineAccess to complex 3D structures acs.org

An in-depth exploration of synthetic routes to this compound and its derivatives reveals a variety of sophisticated chemical strategies. These methodologies, ranging from cycloadditions to ring modifications and reductions, provide a versatile toolkit for accessing this important class of compounds. This article focuses exclusively on the synthetic methodologies for preparing the core azetidine structure, detailing key findings and research in the field.

2 Intermolecular [2+2] Photocycloaddition of 2-Isoxazoline-3-carboxylates with Alkenes

A notable advance in the synthesis of azetidine scaffolds is the use of visible-light-mediated intermolecular [2+2] photocycloaddition. Research has demonstrated that this reaction can be successfully applied to the synthesis of azetidines from oximes and alkenes through triplet energy transfer. youtube.com

In a specific application of this methodology, a 2-isoxazoline-3-carboxylate substrate was identified as a reactive component in the photocycloaddition, leading to the formation of the target azetidine product in a 69% yield. youtube.com This approach is significant as it overcomes the challenges associated with the unfavorable photophysical properties of many imines and unactivated alkenes, which typically limit direct excitation methods. scielo.br The process often requires subsequent N-O bond cleavage, for which specific conditions like catalytic hydrogenation have been developed to yield the free azetidine. youtube.com

3 Ring Contraction and Ring Expansion Strategies

The manipulation of ring size, through either contraction of larger rings or expansion of smaller ones, represents a powerful strategy for the synthesis of azetidines. These methods leverage the inherent strain of small rings to drive the formation of the desired four-membered heterocycle.

A prominent ring contraction method involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org In the presence of a base such as potassium carbonate, these five-membered lactams can be converted into α-carbonylated N-sulfonylazetidines. This reaction proceeds through the opening of the pyrrolidinone ring by a nucleophile, followed by an intramolecular SN2 displacement of the α-bromide to form the azetidine ring. nih.gov

Conversely, ring expansion strategies, particularly from three-membered aziridine (B145994) precursors, are widely employed. These methods can be catalyzed by enzymes, transition metals, or acids, offering a range of conditions to effect the one-carbon ring expansion to the azetidine core. mdma.chnih.govnih.govacs.org

1 Ring Expansion of Aziridines to Azetidines

The one-carbon ring expansion of aziridines is a versatile method for synthesizing azetidines. This transformation can be achieved through various catalytic systems, each with its own advantages in terms of stereocontrol and substrate scope.

Biocatalytic approaches have emerged, utilizing engineered "carbene transferase" enzymes. For instance, a laboratory-evolved variant of cytochrome P450BM3 has been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. This enzyme promotes a mdma.chnih.gov-Stevens rearrangement with exceptional stereocontrol, achieving a 99:1 enantiomeric ratio in some cases. mdma.chnih.gov

Transition metal catalysis, particularly with rhodium, offers another powerful route. The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines. This process occurs with excellent regio- and stereoselectivity, proceeding through a proposed aziridinium (B1262131) ylide intermediate. nih.gov

Acid-mediated ring expansion has also been demonstrated. For example, 2-ester-2-arylazetidine carbamates can undergo ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of Brønsted acids. While this leads to a six-membered ring, it highlights the utility of azetidines as precursors in ring expansion strategies. acs.org

2 Thermal Ring Expansion of 2-Bromomethyl-2-methylaziridines

The thermal isomerization of substituted aziridines provides a direct route to functionalized azetidines. Specifically, the thermal ring expansion of 2-bromomethyl-2-methylaziridines has been developed for the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives. researchgate.net This reaction involves refluxing the aziridine precursor in a solvent such as DMSO at elevated temperatures. researchgate.net

Another related method involves the treatment of 2-bromomethyl-2-methylaziridines with sodium borohydride (B1222165). This reaction is proposed to proceed through a bicyclic intermediate which then reacts with a proton source, like methanol (B129727), to yield the corresponding azetidine.

Properties

IUPAC Name

1-methylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTWISXQJKXTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609274
Record name 1-Methylazetidine-3-carboxylic acid
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875629-26-8
Record name 1-Methylazetidine-3-carboxylic acid
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Record name 1-Methylazetidine-3-carboxylic acid
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Synthetic Methodologies for 1 Methylazetidine 3 Carboxylic Acid and Derivatives

4 Reductive Methods

The reduction of β-lactams (azetidin-2-ones) is a well-established and frequently utilized method for the synthesis of azetidines. The ready availability of a wide variety of β-lactam precursors makes this a particularly attractive and straightforward approach.

1 Reduction of β-Lactams

The reduction of the amide carbonyl group in β-lactams to a methylene (B1212753) group provides direct access to the corresponding azetidine (B1206935). This transformation is typically accomplished using powerful reducing agents. Common reagents for this purpose include diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and various aluminum hydrides (alanes). The use of monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂) is noted as a particularly efficient method for the selective reduction of β-lactams to enantiopure azetidines. An important feature of these reductions is that the stereochemistry of the substituents on the β-lactam ring is generally retained in the resulting azetidine.

Precursor TypeReducing AgentProductKey Features
N-substituted azetidin-2-onesDiborane, LiAlH₄, AlanesN-substituted azetidinesGood yields, retention of stereochemistry.
Enantiopure 4-aryl-β-lactamsMonochloroalane (AlH₂Cl)Enantiopure azetidinesEfficient and straightforward route.

2 Sodium Borohydride (B1222165) Promoted Diastereoselective Reduction of C-3 Functionalized Azetidin-2-ones

While powerful reducing agents like LiAlH₄ are common, sodium borohydride (NaBH₄) can also be employed, often in combination with other reagents to enhance its reactivity and selectivity. A significant development is the NaBH₄-promoted facile reduction of C-3 functionalized azetidin-2-ones for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines.

This methodology provides a convenient route to trans-disubstituted azetidines. The diastereoselectivity of the reduction is a key aspect of this transformation. The specific conditions and the nature of the C-3 substituent on the azetidin-2-one (B1220530) play a crucial role in directing the stereochemical outcome of the hydride addition.

PrecursorReagentProductDiastereoselectivity
C-3 functionalized azetidin-2-onesNaBH₄2,3-disubstituted 1-arylazetidinesHigh trans diastereoselectivity

Strain-Release Homologation

Strain-release homologation presents a powerful and modular strategy for the synthesis of complex and stereopure azetidines. nih.gov This approach leverages the inherent ring strain of highly reactive intermediates, such as 1-azabicyclobutanes, to drive the formation of the azetidine ring. nih.govresearchgate.net The process involves the addition of nucleophiles to these strained precursors, leading to the selective formation of 3-substituted azetidine intermediates. researchgate.net

A notable application of this concept is photocatalytic radical strain-release, which allows for the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes. unipd.it In this method, an organic photosensitizer facilitates an energy-transfer process with sulfonyl imines, generating radical intermediates. These radicals are then intercepted by the strained azabicyclo[1.1.0]butane, resulting in difunctionalized azetidines in a single step. unipd.it This radical process enables the insertion of nitrogen, sulfur, and hydrogen, providing a versatile route to a variety of azetidine derivatives. unipd.it The synthetic utility of this method is highlighted by its application in the synthesis of derivatives of known pharmaceuticals like celecoxib (B62257) and naproxen. unipd.it

Specific Synthetic Routes to 1-Methylazetidine-3-carboxylic Acid and its Protected Forms

Several specific synthetic routes have been established for the preparation of this compound and its protected analogs, which are crucial for further chemical modifications and peptide synthesis.

Derivatization from Precursors bearing Azetidine-3-carbonitrile (B1291615)

The synthesis of this compound can be achieved from precursors containing an azetidine-3-carbonitrile moiety. For instance, optically active 2-substituted azetidine-2-carbonitriles have been synthesized from chiral 1-arylethylamines through α-alkylation of N-borane complexes. While this specific example focuses on the 2-position, the principle of utilizing a nitrile as a precursor to a carboxylic acid is a standard synthetic transformation that can be applied to the 3-position as well.

Synthesis of 1-Boc-azetidine-3-carboxylic Acid Methyl Ester and its Relevance

1-Boc-azetidine-3-carboxylic acid methyl ester is a key intermediate in the synthesis of various azetidine derivatives. chemimpex.com It serves as a versatile building block due to its protected nitrogen and ester functionality, which allow for selective chemical manipulations. chemimpex.comsigmaaldrich.com

One common method for its synthesis involves the esterification of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid. For example, treatment with trimethylsilyldiazomethane (B103560) (TMSCHN2) in methanol (B129727) efficiently converts the carboxylic acid to its methyl ester. chemicalbook.com This protected form is widely used in pharmaceutical research and medicinal chemistry for the construction of more complex bioactive molecules. chemimpex.com The Boc-protecting group provides stability and can be readily removed under acidic conditions when required for subsequent synthetic steps. thieme-connect.com

Starting Material Reagents Product Reference
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acidTMSCHN2, MeOH1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate chemicalbook.com

Conversion of 3-Bromo-3-methylazetidines to 3-Functionalized Azetidines

The conversion of 3-bromo-3-methylazetidines represents a valuable pathway to a variety of 3-functionalized azetidines. researchgate.netthieme-connect.com These bromo-substituted intermediates serve as useful synthons for nucleophilic substitution reactions. researchgate.net Treatment of 3-bromo-3-ethylazetidines with various nucleophiles such as alkoxides, aryloxides, cyanide, and amines allows for the straightforward preparation of 3-alkoxy-, 3-aryloxy-, 3-cyano-, and 3-amino-3-ethylazetidines, respectively. researchgate.netthieme-connect.com

Furthermore, 3-bromo-3-ethylazetidines can be used as precursors for 3-ethylideneazetidines through dehydrobromination. thieme-connect.com These unsaturated derivatives can then be further functionalized to create novel azetidine structures and spirocyclic building blocks. researchgate.netthieme-connect.com An interesting rearrangement has also been observed where N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, upon treatment with sodium borohydride in methanol, unexpectedly yield 3-methoxy-3-methylazetidines via a rare aziridine (B145994) to azetidine rearrangement. acs.orgresearchgate.net

Reactant Reagent/Conditions Product Reference
3-Bromo-3-ethylazetidinen-Propylamine, MeCN, Δ3-Propylaminoazetidine thieme-connect.com
3-Bromo-3-ethylazetidineKCN, MeCN, Δ3-Cyanoazetidine thieme-connect.com
N-alkylidene-(2,3-dibromo-2-methylpropyl)aminesNaBH4, MeOH, reflux3-Methoxy-3-methylazetidines acs.orgresearchgate.net

Post-Synthetic Modification Strategies for 3-Amino-1-methylazetidine-3-carboxylic Acid Homooligomers

Post-synthetic modification (PSM) is a powerful technique for preparing non-canonical peptide derivatives. researchgate.netthieme-connect.com This strategy has been successfully applied to the synthesis of short homooligomers of 3-amino-1-methylazetidine-3-carboxylic acid, abbreviated as Aatc(Me). thieme-connect.comresearchgate.netthieme-connect.com

The key step in this approach is the multiple reductive amination of the corresponding post-synthetically deprotected secondary amines. researchgate.netthieme-connect.com This allows for the installation of multiple modified side chains in a selective manner. For example, short N- and C-capped homooligomers of Aatc(Me) with free amine side chain functions have been prepared using this method in the solution phase. researchgate.netthieme-connect.com The synthesis starts with an orthogonally protected derivative, such as Cbz-Aatc(Boc)-OH, which is then coupled and deprotected in a stepwise manner. thieme-connect.com The final reductive amination using formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) yields the desired 1-methylated azetidine side chains. thieme-connect.com

This PSM approach offers a flexible route to libraries of modified peptides containing the this compound scaffold.

Stereoselective Synthesis and Chiral Control in Azetidine 3 Carboxylic Acid Chemistry

Enantioselective and Diastereoselective Methodologies for Azetidine (B1206935) Derivatives

The construction of the chiral azetidine core can be achieved through several strategic approaches that establish specific stereocenters. While methodologies directly targeting 1-Methylazetidine-3-carboxylic acid are specialized, principles from related systems illustrate the common strategies employed.

One prominent method involves the intramolecular cyclization of chiral precursors. For instance, La(OTf)₃ has been used as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford functionalized azetidines. nih.gov This reaction proceeds with high yields and tolerates a range of functional groups, including those that are acid-sensitive or Lewis basic. The stereochemistry of the starting epoxy amine dictates the stereochemical outcome of the resulting azetidine. nih.gov

Another approach is the thermal isomerization of aziridines. De Kimpe and co-workers developed a method for synthesizing 3-bromoazetidine-3-carboxylic acid derivatives where kinetically favored aziridines are isomerized to the thermodynamically more stable azetidines by refluxing in DMSO. rsc.org This process allows for the creation of a C3-functionalized azetidine that can be further modified.

Furthermore, organometallic routes have been developed for stereocontrolled synthesis. A simple and practical two-step procedure has been used to generate enantioenriched 2-azetidinylcarboxylic acids through the intermediate formation of isolable 2-azetinylcarboxylic acids, which are then reduced using chiral ruthenium or palladium complexes. acs.org Although this example focuses on the 2-carboxylic acid isomer, the principle of asymmetric reduction of a prochiral precursor is a key strategy in the field.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

To induce chirality during synthesis, chemists often employ either chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective transformation, or chiral catalysts, which create a chiral environment for the reaction.

Chiral Auxiliaries: A classic example of a chiral auxiliary in azetidine synthesis is the use of (R)-phenylglycinol. In one methodology, condensation of ethyl trifluoroacetoacetate with (R)-phenylglycinol yields an oxazolidine as a single diastereomer, which then serves as a precursor for enantiopure α-trifluoromethylated azetidine-2-carboxylic acid. rsc.org Similarly, camphor sultam has been used as a chiral auxiliary in the zinc-mediated asymmetric addition of allylic halides to a glyoxylic acid derivative to prepare enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners. nih.gov These auxiliaries effectively shield one face of the molecule, forcing the reaction to occur from the less hindered direction, thus ensuring high diastereoselectivity.

Catalytic Asymmetric Synthesis: Catalytic methods offer the advantage of using a small amount of a chiral molecule to generate large quantities of a chiral product. Palladium-catalyzed asymmetric allylation is one such powerful technique. For example, chiral azetidines have been synthesized via the Pd-catalyzed asymmetric allylation of azalactones, achieving high enantioselectivity through the use of specific chiral ligands. rsc.org Another significant advancement is the use of azetidine-derived binuclear zinc catalysts for enantioselective reactions, such as the asymmetric Michael addition of phosphites. rsc.org The rigidity of the azetidine scaffold in the catalyst enhances the control of the catalytic pocket, leading to high enantioselectivity. rsc.org

Below is a table summarizing the results of a catalytic asymmetric synthesis for a related azetidine system.

Catalyst/Ligand SystemSubstrateProduct YieldEnantiomeric Excess (ee)
Pd(dba)₂ / (S)-Tol-BINAPAzalactone92%95%
Binuclear Zinc-AzetidinePhosphite/Enone97%95%
Pyrrolidine-based organocatalystAldehyde/AldimineHighHigh (diastereoselective)

This table presents illustrative data from methodologies for synthesizing related chiral azetidine and pyrrolidine systems to demonstrate the effectiveness of catalytic asymmetric approaches. rsc.orgrsc.org

Control of Stereochemistry in Azetidine N-Oxide Formation

The oxidation of the tertiary nitrogen atom in this compound leads to the formation of a chiral N-oxide. The nitrogen atom in the N-oxide becomes a stereocenter, and controlling its configuration presents a unique synthetic challenge. The stereochemical outcome of N-oxidation is influenced by the steric and electronic environment around the nitrogen atom.

The direct oxidation of tertiary amines is the most common method for synthesizing N-oxides. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are typically used. The diastereoselectivity of this oxidation can often be directed by substituents on the azetidine ring. For instance, in proline derivatives, which are five-membered ring analogues, diastereoselective oxidation can be achieved, with the stereochemical outcome influenced by the presence of nearby functional groups that can direct the oxidant through hydrogen bonding or steric hindrance.

For a molecule like this compound, the substituent at the C3 position would likely direct the incoming oxidant to the opposite, less sterically hindered face of the molecule. The stereochemistry of the N-oxide can affect its properties and subsequent reactivity. For example, the stereochemistry of starting N-oxides has been shown to affect the regioselectivity of elimination reactions in piperidine systems. While specific studies on the stereocontrolled N-oxidation of this compound are not extensively detailed, the principles derived from analogous systems suggest that the inherent chirality of the carbon framework can be used to influence the stereochemistry at the newly formed nitrogen stereocenter.

Incorporation of Enantiopure Azetidine Carboxylic Acids into Peptides

Enantiopure azetidine carboxylic acids are valuable as conformationally constrained building blocks in peptide synthesis. mdpi.com Their rigid four-membered ring structure restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, inducing specific secondary structures such as β-turns. researchgate.net

The incorporation of azetidine-2-carboxylic acid, a structural analogue of proline, has been shown to perturb the secondary structure of peptides. acs.org Similarly, azetidine-3-carboxylic acid derivatives are considered conformationally constrained analogues of β-proline and have been used in the synthesis of tetrapeptides. mdpi.com Model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been shown to act as β-turn inducers. researchgate.net An interesting conformational feature observed in these peptides is a main-chain-to-side-chain hydrogen bond, which forms a stable six-membered pseudo-cycle connecting the azetidine ring nitrogen to the amide NH of the subsequent residue. researchgate.net

The synthesis of peptides containing these non-natural amino acids typically follows standard solution-phase or solid-phase peptide synthesis protocols. The enantiopure azetidine carboxylic acid, appropriately protected (e.g., with Boc or Fmoc on the nitrogen and as an ester on the carboxyl group), is coupled using standard peptide coupling reagents. The unique conformational constraints imposed by this compound make it a valuable tool for designing peptidomimetics, foldamers with predictable three-dimensional structures, and biologically active peptides with enhanced stability and receptor affinity. researchgate.net

Reactivity and Chemical Transformations of 1 Methylazetidine 3 Carboxylic Acid Derivatives

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

Azetidines, including derivatives of 1-methylazetidine-3-carboxylic acid, are characterized by significant ring strain, estimated to be around 25-26 kcal/mol. rsc.orgresearchwithrutgers.com This value is less than that of the three-membered aziridine (B145994) ring but substantial enough to be a primary driver of its reactivity. rsc.orgresearchwithrutgers.com While the ring is more stable and easier to handle than aziridines, this inherent strain makes azetidines excellent candidates for reactions that relieve this strain, such as ring-opening and expansion reactions. researchwithrutgers.comrsc.orgrsc.org The reactivity is a balance between the considerable ring strain and greater stability compared to aziridines, which allows for unique chemical transformations under specific conditions. rsc.orgrsc.org This strain-driven character is fundamental to the synthetic utility of the azetidine scaffold in organic and medicinal chemistry. researchwithrutgers.comrsc.org

Ring-Opening Reactions and Their Synthetic Applications

The strain within the azetidine ring facilitates a variety of ring-opening reactions, which are valuable in organic synthesis for accessing linear compounds with defined stereochemistry. rsc.org These transformations typically occur through nucleophilic attack, which cleaves one of the C-N bonds.

For instance, N-activated azetidines can be opened by various nucleophiles. The treatment of N-tosylazetidines with alcohols in the presence of a Lewis acid catalyst can yield γ-amino ethers. rsc.org Similarly, the reaction of 3-amino-4-aryl-azetidines with isothiocyanates leads to the formation of dihydrothiazoles in a regio- and stereoselective manner. rsc.org These reactions highlight the versatility of azetidines as synthons for constructing other heterocyclic systems or functionalized acyclic molecules. rsc.org The ability to control the regioselectivity of the ring-opening makes these reactions particularly useful in targeted synthesis.

Functionalization at the Azetidine Ring

Beyond ring-opening, the azetidine ring can be functionalized at its constituent atoms, allowing for the introduction of diverse substituents and the creation of complex molecular architectures.

The 3-position of the azetidine ring, bearing the carboxylic acid in the parent compound, is a key site for introducing functional diversity. When a suitable leaving group is present at this position, it can be displaced by a variety of nucleophiles. For example, 3-bromoazetidine-3-carboxylic acid derivatives can be synthesized and subsequently treated with nucleophiles like potassium cyanide, potassium thiocyanate, or sodium azide to introduce new functional groups at the C3 position. rsc.org This nucleophilic substitution pathway provides a direct method for elaborating the azetidine scaffold.

The carbon atom at the 3-position is alpha (α) to the carbonyl group of the carboxylic acid or its ester derivative. This position can be deprotonated to form an enolate, which can then react with electrophiles. The diastereoselective α-alkylation of azetidine-2-carboxylic acid esters has been demonstrated through the formation of N-borane (BH3) complexes. nih.gov In this method, treatment with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of an alkyl halide (e.g., benzyl bromide), leads to the introduction of an alkyl group at the α-position with high diastereoselectivity. nih.gov This strategy allows for the synthesis of various α-substituted azetidine carboxylic acid esters, which are valuable building blocks. nih.gov

Table 1: Diastereoselective α-Alkylation of an N-Borane Azetidine Nitrile Complex

Electrophile Major Diastereomer Yield Minor Diastereomer Yield
Benzyl bromide 72% 2%

Data derived from a study on a related azetidine-2-carbonitrile system, demonstrating the principle of α-functionalization. nih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a range of standard transformations, providing access to a variety of important derivatives such as esters, amides, and acid chlorides. libretexts.orgjackwestin.com

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. libretexts.orglibretexts.org This is a fundamental reaction for creating ester derivatives, which can be useful as intermediates or for modifying the compound's properties. thermofisher.com

Amide Formation: Direct reaction with an amine is often inefficient due to salt formation. libretexts.org However, the use of coupling agents like dicyclohexylcarbodiimide (DCC) facilitates the formation of an amide bond by activating the carboxylic acid, which is then readily attacked by the amine. libretexts.orglibretexts.org

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the more reactive acid chloride. libretexts.orglibretexts.org This derivative can then be easily converted into other derivatives like esters and amides under milder conditions. youtube.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 1-methylazetidin-3-ylmethanol. jackwestin.com

Table 2: Common Transformations of the Carboxylic Acid Group

Reagent(s) Product Type
Alcohol (ROH), H⁺ Ester
Amine (RNH₂), DCC Amide
Thionyl Chloride (SOCl₂) Acid Chloride

Reactivity of Azetidine N-Oxides

Oxidation of the tertiary nitrogen atom in this compound would yield the corresponding N-oxide. Amine oxides are highly polar and can participate in several characteristic reactions. nih.gov While specific studies on this compound N-oxide are limited, the reactivity can be inferred from the general behavior of tertiary amine N-oxides. Potential reactions include:

Cope Elimination: If there is a hydrogen atom on a carbon beta to the nitrogen, a syn-elimination can occur upon heating to form an alkene and a hydroxylamine. nih.gov

Polonovski Reaction: Acylation of the N-oxide with reagents like acetic anhydride can trigger a rearrangement and elimination, often leading to the formation of an enamine or iminium ion intermediate, which can be trapped by nucleophiles. nih.gov

Meisenheimer Rearrangement: If an N-allyl or N-benzyl group were present, a rsc.orgnih.gov- or nih.gov-sigmatropic rearrangement could occur. nih.gov

The reactivity of the N-oxide introduces another dimension to the chemical transformations possible for this class of azetidine derivatives. nih.gov

Ring Expansion Reactions of Azetidine N-Oxides

Azetidine N-oxides can undergo thermally induced rearrangement reactions that lead to the expansion of the four-membered ring. This reactivity is driven by the release of ring strain inherent in the azetidine core. A prominent example of such a transformation is the nih.govmdpi.com-Meisenheimer rearrangement.

The nih.govmdpi.com-Meisenheimer rearrangement involves the migration of one of the azetidine ring carbons from the nitrogen to the oxygen of the N-oxide. This process typically proceeds through a radical mechanism, initiated by the homolytic cleavage of the N-O bond. The resulting diradical intermediate then recombines to form a five-membered isoxazolidine ring. This rearrangement has been observed for various functionalized azetidines upon their oxidation to the corresponding N-oxides. The reaction can be highly regioselective, particularly when substituents like ester or nitrile groups are present on the azetidine ring.

Another documented ring expansion pathway for a simple azetidine N-oxide involves its quantitative transformation into a six-membered tetrahydro-1,2-oxazine derivative. This type of rearrangement further illustrates the utility of azetidine N-oxides as precursors to larger heterocyclic systems, driven by the energetic favorability of relieving the strain of the four-membered ring. While not specifically detailed for derivatives of this compound, these examples represent the characteristic ring expansion reactivity of the azetidine N-oxide functional group.

Applications in Medicinal Chemistry and Biological Research

1-Methylazetidine-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in modern drug discovery, and this compound serves as a valuable building block within this class. Azetidine carboxylic acids are recognized as important scaffolds for creating a variety of biologically active heterocyclic compounds and peptides. researchgate.net Their utility is demonstrated by their incorporation into advanced therapeutic modalities. For instance, derivatives like azetidine-3-carboxylic acid are employed as non-cleavable linkers in the synthesis of antibody-drug conjugates (ADCs) and as alkyl chain-based linkers for Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com

The scaffold's value is also evident in the development of targeted small-molecule inhibitors. Medicinal chemistry efforts have explored azetidine amides as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer cell proliferation and survival. nih.gov While initial analogues with a carboxylic acid group showed low cellular activity, modifications to create cell-permeable versions led to inhibitors active against constitutive STAT3 induction in human breast cancer cells. nih.gov These applications highlight the role of the azetidine scaffold in creating compounds with improved physicochemical properties and potent biological activity, cementing its status as a privileged structure in medicinal chemistry. nih.gov

Role as Non-Natural Amino Acid Surrogates and in Peptidomimetics

This compound and its derivatives are significant as non-natural amino acid surrogates in the design of peptidomimetics—small, protein-like chains that mimic natural peptides. wikipedia.org The goal of using such surrogates is to modify molecular properties, such as stability against metabolic degradation or biological activity. wikipedia.orglifechemicals.com The introduction of cyclic amino acid scaffolds like azetidines can cause substantial changes in the secondary structure of peptide chains, making them versatile elements for creating foldamers, which are artificial molecules that mimic the folding behavior of proteins. acs.org

A key strategy in peptidomimetic design is the use of conformationally constrained amino acids, where the molecule's flexibility is reduced, often by incorporating small rings. lifechemicals.com This restriction helps to lock the molecule into a specific three-dimensional shape that is critical for biological activity and receptor binding. mdpi.com The four-membered ring of this compound significantly limits the available torsional angles compared to natural, open-chain amino acids. lifechemicals.comnih.gov This structural rigidity makes it a useful surrogate for natural amino acids like proline, which also has a cyclic structure and plays a crucial role in determining the secondary structure of proteins. lifechemicals.comumich.edu By replacing a natural amino acid with a constrained analogue like an azetidine derivative, chemists can investigate and enforce specific peptide conformations, potentially leading to enhanced activity and selectivity. lifechemicals.commdpi.com

The incorporation of azetidine-based amino acids has a profound influence on the secondary structure of peptides, primarily through the introduction of unique hydrogen bonding patterns. These interactions can stabilize conformations that are not readily accessible with natural amino acids.

Research using derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, abbreviated as Aatc(Me), has revealed a unique and cooperative hydrogen bonding network. nih.govmdpi.com Spectroscopic and theoretical studies have shown that these derivatives can form a sidechain-to-backbone N-H···N hydrogen bond, designated as a C6γ H-bond. nih.govmdpi.comresearchgate.net This interaction accompanies and provides stability to the typically weak intra-residue C5 hydrogen bond, which involves the NH and C=O groups of the same amino acid residue. nih.govmdpi.comresearchgate.net The azetidine ring's nitrogen atom acts as the acceptor for the C6γ hydrogen bond, which is formed with the amide NH of the subsequent residue. researchgate.net

Hydrogen Bond TypeDescriptionStabilizing Effect
C5 H-bondIntra-residue bond between the NH and C=O of the same amino acid. Generally weak.Contributes to an extended backbone conformation.
C6γ H-bondSidechain-to-backbone bond between the azetidine ring nitrogen (acceptor) and the NH of the following residue (donor).Significantly stabilizes the accompanying C5 H-bond.

The concurrent C5 and C6γ hydrogen bonds provide a powerful tool for stabilizing extended peptide backbone structures. nih.govmdpi.com The C5 H-bond alone is generally considered too weak to force a peptide into an extended shape. researchgate.net However, the synergistic stabilization from the C6γ H-bond in Aatc(Me) oligomers makes these extended motifs robust. nih.govmdpi.comresearchgate.net This cooperative effect represents a new principle for stabilizing extended backbones in short peptides. nih.gov The resulting structure is a fully-extended conformer known as a 2.0₅-helix, which is an elusive secondary structure that is not typically observed with natural amino acids. nih.govmdpi.comresearchgate.net The demonstration of this helix in the gas phase for an Aatc(Me) trimer is the first example where the stability relies on cooperative hydrogen bonding rather than steric effects. mdpi.com

The strong preference of Aatc(Me) for forming extended structures directly influences the formation of more common helical conformations. In studies of a capped trimer of Aatc(Me), the extended C5/C6γ motifs were found to be strong enough to challenge the formation of the classical 3₁₀-helix in solution. nih.govmdpi.comresearchgate.net This indicates that the incorporation of this azetidine-based amino acid can be used to disrupt or prevent certain folded structures in favor of an extended chain. Furthermore, the 3-aminoazetidine-3-carboxylic acid moiety has also been identified as a likely inducer of β-turns, another critical element of peptide and protein secondary structure. researchgate.net

Influence on Peptide Secondary Structure and Hydrogen Bonding

Development of Enzyme Inhibitors and Modulators

The azetidine ring is a privileged structure in the design of enzyme inhibitors. Its incorporation into molecules can enhance binding affinity and selectivity by introducing favorable conformational constraints.

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a key role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netnih.gov The inhibition of MAGL is a promising therapeutic strategy for various neurological disorders, as it elevates levels of 2-AG, which has neuroprotective and anti-inflammatory effects. researchgate.netnih.gov Azetidine-derived compounds, particularly azetidine carboxylates, have been instrumental in developing potent and selective MAGL inhibitors. researchgate.net

The structure of these inhibitors often features a central carbamate (B1207046) group that acts as a warhead, covalently modifying a serine residue in the active site of MAGL. The azetidine ring, such as that found in this compound, serves as a rigid scaffold to correctly position the lipophilic parts of the molecule and the reactive carbamate for optimal interaction with the enzyme. researchgate.net Research has demonstrated that 3-substituted azetidine carbamates are highly efficient and selective irreversible inhibitors of MAGL. researchgate.net The development of these inhibitors was significantly aided by the analysis of inhibitor-bound MAGL crystal structures, which highlighted the improved efficiency of azetidine-containing structures. researchgate.net

Inhibitor Type Scaffold Significance in MAGL Inhibition Reference
Azetidine Carbamates3-Substituted AzetidineProvides a rigid core that improves binding efficiency and selectivity for the MAGL active site. researchgate.net
Irreversible InhibitorsAzetidine with electrophilic carbamateThe azetidine structure facilitates the covalent modification of the catalytic serine residue, leading to sustained inhibition. researchgate.net

Applications in Radiolabeling and PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that relies on the detection of radiation from radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. nih.govresearchgate.net The development of novel PET tracers with high specificity for their targets is crucial for both diagnostics and drug development. nih.gov

Carboxylic acids and their derivatives are frequently used as functional groups for attaching radioisotopes, such as Fluorine-18 (¹⁸F), to a targeting molecule. nih.govnih.gov The this compound scaffold possesses features that make it an attractive candidate for developing PET radioligands. The carboxylic acid group provides a convenient handle for radiolabeling reactions, while the azetidine ring can be part of a larger molecule designed to bind to a specific target, such as an enzyme or receptor. nih.gov For instance, radiolabeled short-chain carboxylic acids have been investigated for their potential to differentiate tumors from inflammation. nih.gov While direct radiolabeling of this compound for PET is not extensively documented in the provided sources, related azetidine structures are used in the synthesis of PET tracers for imaging targets like MAGL. scintica.com This suggests the potential utility of the this compound framework in creating novel PET imaging agents. scintica.com

Integration into Complex Biologically Active Molecules

The rigid nature and substitution patterns of the azetidine ring make it an ideal component for building more complex molecules with tailored biological activities. mdpi.comsciencedaily.com

This compound is considered a valuable building block in the synthesis of new chemical entities for both the pharmaceutical and agrochemical industries. mdpi.comnih.gov In medicinal chemistry, azetidines are increasingly used as bioisosteres for other cyclic systems or as scaffolds to explore new chemical space. sciencedaily.com Their incorporation can lead to improved metabolic stability, solubility, and target affinity compared to more flexible or larger ring systems. sciencedaily.com

In agrochemical research, carboxylic acid derivatives are a major class of herbicides, targeting a wide range of biological pathways in plants. nih.gov The unique structural features of azetidine carboxylic acids can be exploited to design novel herbicides with improved efficacy and selectivity. nih.gov The ability to synthesize a variety of substituted azetidines allows for the creation of large compound libraries for screening and lead optimization in both pharmaceutical and agrochemical development programs. google.com

A prominent example of the integration of this compound into a complex, biologically active molecule is the development of agonists for the Sphingosine-1-Phosphate (S1P) receptors. nih.gov S1P receptors, particularly the S1P₁ subtype, are key regulators of lymphocyte trafficking, and their modulation is an effective strategy for treating autoimmune diseases like multiple sclerosis. nih.gov

Compound Structure Target Significance Reference
Ceralifimod (ONO-4641)1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acidS1P₁ and S1P₅ ReceptorsA highly potent and selective agonist developed for autoimmune diseases. The this compound moiety is a crucial hydrophilic head group. nih.gov

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are pivotal in confirming the molecular structure and exploring the conformational landscape of 1-methylazetidine-3-carboxylic acid. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The acidic proton of the carboxylic acid group is highly deshielded and appears far downfield, typically in the 10-12 ppm region, often as a broad singlet due to hydrogen bonding. libretexts.org Protons on the carbon atoms adjacent to the carboxylic acid group absorb in the 2-3 ppm range. libretexts.org The signals for the azetidine (B1206935) ring protons and the N-methyl group will have characteristic chemical shifts and coupling patterns that can be used to deduce the ring's conformation.

¹³C NMR: The carbonyl carbon of the carboxylic acid is a key feature in the ¹³C NMR spectrum, appearing in the deshielded region of 160-180 ppm. libretexts.org The carbons of the azetidine ring and the methyl group will also have distinct chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule.

O-H Stretch: The O-H stretching vibration of the carboxylic acid group is a prominent feature, appearing as a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadness is a result of strong hydrogen bonding, often forming dimers in the condensed phase. libretexts.org

C=O Stretch: The carbonyl (C=O) stretching frequency is found near 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.org In a monomeric state, this frequency would be higher. libretexts.org

N-H Stretch: In related compounds like trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, distinct N-H stretching bands in the IR spectrum provided evidence for specific intramolecular hydrogen bonds. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass for this compound (C₅H₉NO₂) is 115.06333 Da. uni.lu

Spectroscopic Data for this compound and Related Compounds
Technique Observed/Predicted Features
¹H NMR Carboxylic acid proton: ~10-12 ppm (broad singlet) libretexts.org
Azetidine ring protons: Specific chemical shifts and coupling patterns
¹³C NMR Carbonyl carbon: ~160-180 ppm libretexts.org
Azetidine ring carbons and methyl carbon: Distinct chemical shifts
IR Spectroscopy O-H stretch (H-bonded): 2500-3300 cm⁻¹ (broad, strong) libretexts.org
C=O stretch (H-bonded dimer): ~1710 cm⁻¹ libretexts.org
Mass Spectrometry Predicted Monoisotopic Mass: 115.06333 Da uni.lu

Theoretical Chemistry and Quantum Chemical Calculations

Computational methods are invaluable for gaining a deeper understanding of the molecular properties of this compound that are not easily accessible through experimental techniques alone.

The four-membered azetidine ring in this compound possesses significant ring strain energy. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry.

Impact of Ring Strain: The high ring strain energy of azetidines makes them more reactive and can influence their conformational preferences. nih.govsrce.hr For instance, the strain can facilitate ring-opening reactions. rsc.org In some cases, ring strain can assist in the generation of radical pairs, as seen in the nitrogen deletion from azetidines to form cyclopropanes. acs.org

Computational Assessment: The ring strain energy can be quantified using computational methods like isodesmic, homodesmotic, and hyperhomodesmotic reactions. srce.hr These methods involve calculating the energy of a hypothetical reaction where the number and types of bonds are conserved, allowing for the isolation of the strain energy. While specific calculations for this compound were not found, studies on related azetidine derivatives show that substituents can influence the ring strain energy. rsc.org For example, methyl groups generally have a small effect on the ring strain energy of azaphosphiridines. rsc.org

Quantum chemical calculations can be employed to investigate the mechanisms of reactions involving this compound. This includes identifying transition states and intermediates to understand the reaction pathways and predict reactivity.

Reaction Pathways: Computational studies can elucidate the energetics of different reaction pathways, such as nucleophilic substitution or ring-opening reactions. For example, computational evaluation of the acid-catalyzed rearrangement of a cyclic tetrazine derived from an azetidine-like structure revealed a plausible mechanism involving a Stevens-like transition state. acs.org

Transition State Analysis: By calculating the structures and energies of transition states, it is possible to predict the activation barriers for various reactions. This information is crucial for understanding the kinetics and feasibility of a particular transformation.

Hydrogen bonding plays a crucial role in determining the conformation and intermolecular interactions of this compound.

Intramolecular Hydrogen Bonding: Computational studies can predict the formation of intramolecular hydrogen bonds. For instance, in derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, theoretical and spectroscopic studies have shown the presence of sidechain-backbone N–H···N C6γ hydrogen bonds that stabilize C5 hydrogen bonds. researchgate.net In a related N-oxide derivative, a strong intramolecular 7-membered ring hydrogen bond was identified through both computational and spectroscopic methods. mdpi.com

Intermolecular Hydrogen Bonding: Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, often leading to the formation of dimers. libretexts.orglibretexts.org Computational methods can model these interactions and predict their strength and geometry. The ability to form hydrogen bonds also governs the solubility of carboxylic acids in water. libretexts.orglibretexts.org PubChem's computed properties for this compound list one hydrogen bond donor and three hydrogen bond acceptors, indicating its potential for significant hydrogen bonding interactions. nih.gov

Computed Hydrogen Bonding Properties of this compound
Property Value
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov

Computational methods are powerful tools for exploring the conformational landscape of flexible molecules like this compound.

Identifying Stable Conformers: By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, computational methods can identify the most stable, low-energy conformers. The rotatable bond count for this compound is one. nih.gov

Influence of Substituents: The conformational preferences of the azetidine ring can be influenced by the substituents. Computational studies on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been used to investigate their conformational features. researchgate.net

Solvent Effects: The surrounding solvent can have a significant impact on the conformational equilibrium. Computational models can incorporate solvent effects to provide a more realistic picture of the molecule's behavior in solution. For example, computational studies on azapeptides have shown that the predicted lowest energy conformation can differ between the gas phase and in water. mdpi.com

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of the azetidine ring remains a significant challenge for chemists, which has historically limited its exploration. rsc.orgnih.gov However, recent years have seen remarkable progress in developing new and efficient synthetic routes. rsc.org A primary goal is to create diverse and densely functionalized azetidine scaffolds suitable for various applications. acs.orgchemrxiv.org

Key emerging strategies include:

Photochemical Reactions : The visible-light-mediated aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, has emerged as a powerful method for constructing complex azetidine scaffolds. acs.orgchemrxiv.org This approach is scalable and allows for the synthesis of azetidines with tunable regio- and stereochemistry. chemrxiv.orgbohrium.com

Intramolecular Cyclizations : The cyclization of linear precursors, such as β-amino alcohols or halogenated amines, remains a foundational strategy. acs.orgnih.govresearchgate.net Modern advancements focus on improving the efficiency and stereocontrol of these 4-exo-tet substitutions. researchgate.net

Catalytic Methods : Transition-metal catalysis, including rhodium- and copper-catalyzed reactions, is being used to facilitate the construction of the azetidine ring from various starting materials like nitrones, imines, and aliphatic amines. researchgate.netelsevier.com

Reduction of β-Lactams : The reduction of readily available N-substituted azetidin-2-ones (β-lactams) provides a reliable route to N-substituted azetidines, typically with good yield and retention of stereochemistry. acs.org

MethodDescriptionKey FeaturesReferences
Aza Paternò-Büchi Reaction A photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine ring.Utilizes visible light; allows for tunable stereochemistry; scalable. acs.org, chemrxiv.org
Intramolecular Substitution Cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group in the γ-position.A classic and widely used method; applicable to various precursors. acs.org, researchgate.net
Reduction of Azetidin-2-ones Chemical reduction of the carbonyl group in a β-lactam ring to yield an azetidine.High yields; readily available starting materials; stereochemistry is retained. acs.org
Metal-Catalyzed Annulation Use of transition metals like copper or rhodium to catalyze the formation of the ring from amines and alkynes.Enables multi-component reactions; good for functional group tolerance. researchgate.net, elsevier.com

Exploration of New Biological Targets and Therapeutic Applications

The azetidine moiety is recognized as a valuable scaffold in medicinal chemistry due to its structural rigidity and ability to improve the physicochemical properties of drug candidates. rsc.orgpharmablock.com Compounds containing this ring have shown a diverse and significant range of pharmacological activities. nih.govresearchgate.net

Emerging research is focused on identifying new biological targets and expanding the therapeutic utility of azetidine derivatives:

Anticancer Agents : Azetidine-based compounds are being developed as potent inhibitors of key cancer targets. A novel class of (R)-azetidine-2-carboxamide analogues was discovered to be sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell proliferation and survival. acs.orgnih.gov These compounds demonstrated high-affinity binding to STAT3 and induced apoptosis in breast cancer cells. nih.gov

Antibacterial Agents : In the fight against antimicrobial resistance, azetidines have emerged as a promising new class of antibiotics. A series of azetidine derivatives showed potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govacs.org These compounds appear to work by a novel mechanism, inhibiting the late-stage biosynthesis of mycolic acids in the bacterial cell envelope. nih.govacs.org

Central Nervous System (CNS) Disorders : The properties of the azetidine scaffold make it attractive for developing drugs that can cross the blood-brain barrier. nih.gov Research is ongoing to synthesize and profile libraries of azetidine-based compounds for potential use in treating CNS disorders. acs.orgnih.gov

Therapeutic AreaBiological Target/MechanismExample/FindingReferences
Oncology STAT3 (Signal Transducer and Activator of Transcription 3)(R)-azetidine-2-carboxamide analogues act as potent, direct STAT3 inhibitors, inducing apoptosis in cancer cells. acs.org, nih.gov
Infectious Disease Mycolic Acid BiosynthesisAzetidine derivatives inhibit mycolate assembly in Mycobacterium tuberculosis, showing potent activity against MDR strains. nih.gov, acs.org
CNS Disorders Various (targeting passive diffusion across BBB)Azetidine scaffolds are used to generate lead-like molecules with high permeability, suitable for CNS drug discovery. acs.org, nih.gov, nih.gov
General Pharmacology VariousAzetidine-containing compounds display a wide range of activities, including anti-inflammatory, antidiabetic, and antiviral properties. researchgate.net, nih.gov

Advanced Applications in Material Science and Catalysis

Beyond pharmaceuticals, the unique reactivity of the strained azetidine ring is being harnessed for applications in material science and catalysis. rsc.org

Energetic Materials : The synthesis of nitroazetidine compounds has produced new energetic materials. chemrxiv.org These materials exhibit favorable properties such as high densities, improved oxygen balances, and increased detonation pressures compared to some state-of-the-art explosives, making them potential candidates for solid melt-castable explosives and liquid propellants. chemrxiv.org Photochemical strategies have been key to synthesizing these tunable azetidine-based materials. bohrium.com

Catalysis and Stereoselective Synthesis : Substituted azetidines are valuable as chiral templates and are of interest in catalysis. nih.gov The predictable geometry and reactivity of the ring allow for its use in directing stereoselective reactions. Modern developments in the direct metal-based functionalization of the azetidine ring are paving the way for more sophisticated synthetic applications. nih.gov

Integration with Modern Drug Discovery Paradigms and Chemical Biology

Azetidines are being integrated into the latest drug discovery platforms, serving as versatile building blocks and chemical probes.

Scaffolds for Compound Libraries : Densely functionalized azetidine ring systems are used to generate large and diverse libraries of fused, bridged, and spirocyclic compounds. nih.gov These libraries are crucial for high-throughput screening campaigns to identify new lead-like molecules, particularly for challenging targets like those in the CNS. acs.orgnih.gov

Bioisosteres : The azetidine ring can serve as a bioisostere for other chemical groups, helping to overcome liabilities in drug candidates, such as poor membrane permeability associated with carboxylic acids. nih.gov

Advanced Drug Modalities : Azetidine-3-carboxylic acid derivatives are used as linkers in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com In ADCs, the linker connects a potent cytotoxin to an antibody, while in PROTACs, it tethers a target protein ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation. medchemexpress.com

Unraveling Biosynthetic Pathways of Azetidine-Containing Natural Products

Understanding how nature synthesizes the strained azetidine ring provides valuable insights for both biosynthesis and chemical synthesis. rsc.orgchem960.com While many biosynthetic pathways for azetidines remain poorly understood, significant progress has been made in elucidating the formation of azetidine-containing phytosiderophores in plants. researchgate.netchem960.com

The Mugineic Acid Pathway : Graminaceous plants (grasses) synthesize and secrete a family of iron-chelating compounds called mugineic acids to acquire iron from the soil. researchgate.netresearchgate.net The biosynthesis of all mugineic acids begins with the amino acid L-methionine. nih.govoup.com

Three molecules of S-adenosylmethionine (SAM), derived from methionine, are combined by nicotianamine (B15646) synthase (NAS) to form nicotianamine (NA). researchgate.net

NA is then converted in two steps to 2'-deoxymugineic acid (DMA), the first compound in the pathway to contain the characteristic azetidine-2-carboxylic acid moiety. researchgate.netresearchgate.net

Subsequent enzymatic steps, such as hydroxylation by dioxygenases, modify DMA to produce other mugineic acids, with the exact pathway varying between plant species. oup.comwikipedia.org

This research is a prerequisite for potentially engineering plants with enhanced iron-uptake capabilities, a significant goal in agriculture. oup.com

StepPrecursorEnzymeProductFunctionReferences
1 L-MethionineS-adenosyl-methionine synthetase (SAMS)S-adenosylmethionine (SAM)Universal methyl donor and precursor researchgate.net, researchgate.net
2 S-adenosylmethionine (SAM)Nicotianamine synthase (NAS)Nicotianamine (NA)Intermediate researchgate.net, researchgate.net
3 Nicotianamine (NA)Nicotianamine aminotransferase (NAAT)3''-keto intermediateIntermediate researchgate.net, researchgate.net
4 3''-keto intermediateDeoxymugineic acid synthase (DMAS)2'-deoxymugineic acid (DMA)First azetidine-containing phytosiderophore researchgate.net, researchgate.net
5 2'-deoxymugineic acid (DMA)Dioxygenases (e.g., IDS2, IDS3)Mugineic acid, epihydroxymugineic acid, etc.Diversification of phytosiderophores oup.com, researchgate.net, wikipedia.org

Q & A

Q. What is the molecular structure of 1-Methylazetidine-3-carboxylic acid, and how does its stereochemistry influence reactivity?

this compound (C₅H₉NO₂) features a four-membered azetidine ring with a methyl group on the nitrogen and a carboxylic acid at position 3. The constrained ring geometry and hydrogen-bonding capabilities (C5 intra-residue and C6γ sidechain-backbone interactions) stabilize extended peptide conformations, making it valuable for studying non-canonical secondary structures . The stereoelectronic effects of the methyl group enhance ring stability under acidic conditions, influencing reactivity in substitution or cycloaddition reactions .

Q. What are the standard laboratory synthesis routes for this compound?

A common method involves cyclizing 1-methyl-3-aminopropanoic acid under acidic conditions (e.g., HCl or H₂SO₄) at 60–80°C. Purification typically employs recrystallization or column chromatography to achieve >95% purity. Industrial-scale synthesis optimizes these conditions for yield (∼70–80%) and minimizes byproducts like ring-opened derivatives .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms ring integrity and substituent positions (e.g., methyl and carboxylic acid groups).
  • LC-MS : Validates molecular weight and purity (e.g., [M+H]+ = 116.07).
  • X-ray Crystallography : Resolves hydrogen-bonding patterns in crystal structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize bioactive derivatives (e.g., anticancer agents)?

Derivatization often involves coupling the carboxylic acid with amines or alcohols using reagents like HATU/DMAP in DMF. For example:

  • Amide Formation : React with primary amines (e.g., pyrimidin-4-amine) using HATU and DIEA (yield: 60–75%) .
  • Oxidation/Reduction : Use KMnO₄ (oxidation) or NaBH₄ (reduction) to modify functional groups. Reaction temperatures (0–25°C) and stoichiometry are critical to avoid ring strain-induced side reactions .

Q. What methodological frameworks are used to evaluate its anticancer and anti-inflammatory activity?

  • Cell Viability Assays : Measure IC₅₀ values (e.g., 15 µM against breast cancer cell lines) using MTT or resazurin assays.
  • Apoptosis Markers : Western blotting for caspase-3 activation and PARP cleavage.
  • Inflammation Models : Quantify TNF-α and IL-6 suppression in murine liver injury models via ELISA .

Q. How do hydrogen-bonding patterns of this compound influence peptide design?

Incorporating this compound into peptides disrupts α-helix/310-helix formation by promoting extended β-strand-like conformations. This is assessed via circular dichroism (CD) spectroscopy and molecular dynamics simulations .

Q. How can contradictions in reported biological activities (e.g., varying IC₅₀ values) be resolved?

  • Standardized Assays : Use consistent cell lines (e.g., MDA-MB-231) and assay protocols.
  • Mechanistic Validation : Compare pathway modulation (e.g., oncogene downregulation) across studies via RNA-seq or phosphoproteomics.
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.